molecular formula C22H30N4O3 B11237706 2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)-N-propylacetamide

2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)-N-propylacetamide

Cat. No.: B11237706
M. Wt: 398.5 g/mol
InChI Key: VFQIJUHTCLEHSI-UHFFFAOYSA-N
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Description

2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE is a complex organic compound that features a dihydropyridine core, a phenylpiperazine moiety, and a propylacetamide group

Preparation Methods

The synthesis of 2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE involves multiple steps. The general synthetic route includes:

    Formation of the Dihydropyridine Core: This is typically achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.

    Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the dihydropyridine core with 4-phenylpiperazine.

    Attachment of the Propylacetamide Group: This is usually done through an amidation reaction, where the appropriate acyl chloride or anhydride reacts with the amine group on the dihydropyridine core.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the dihydropyridine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound is used to investigate the binding affinity and activity at various receptor sites, including serotonin and dopamine receptors.

    Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involved in neurotransmission and signal transduction.

    Industrial Applications: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to changes in neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Similar compounds to 2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE include:

The uniqueness of 2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-PROPYLACETAMIDE lies in its specific structural features and its potential for targeted therapeutic applications, particularly in the modulation of neurotransmitter systems.

Properties

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-propylacetamide

InChI

InChI=1S/C22H30N4O3/c1-3-9-23-22(28)17-26-16-21(29-2)20(27)14-19(26)15-24-10-12-25(13-11-24)18-7-5-4-6-8-18/h4-8,14,16H,3,9-13,15,17H2,1-2H3,(H,23,28)

InChI Key

VFQIJUHTCLEHSI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C3=CC=CC=C3)OC

Origin of Product

United States

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